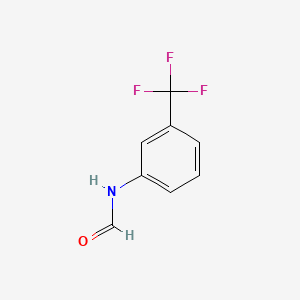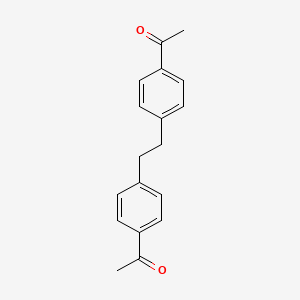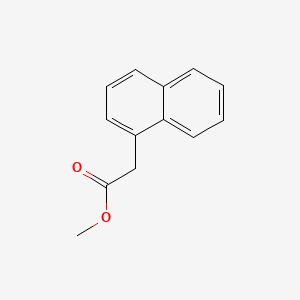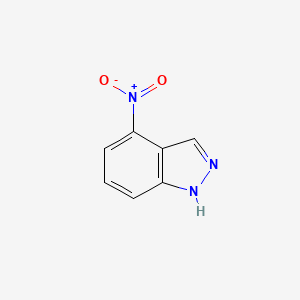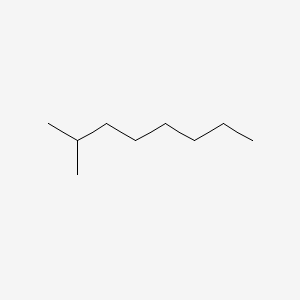![molecular formula C13H16N2 B1294700 3-Methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole CAS No. 7546-66-9](/img/structure/B1294700.png)
3-Methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole
Overview
Description
3-Methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole is a useful research compound. Its molecular formula is C13H16N2 and its molecular weight is 200.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Neuroleptic Activity and Antidepressant Screens
The compound 3-Methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole and its derivatives have been explored for their neuroleptic activity. A study by Elliott, Gold, and Guzik (1980) synthesized several derivatives, including this compound, and tested them for neuroleptic activity. Interestingly, none of these compounds antagonized methamphetamine aggregate toxicity in mice, but some, including the 3-methyl derivative, exhibited activity in antidepressant screens (Elliott, Gold, & Guzik, 1980).
Chemical Synthesis and Derivatives
Sharkova, Kucherova, and Zagorevskii (1969) and Sharkova, Kucherova, Portnova, and Zagorevskii (1970) conducted research on the synthesis of indole derivatives, including the Clemmensen reduction of this compound. This process led to the creation of new polycyclic condensed systems, expanding our understanding of chemical synthesis involving this compound (Sharkova et al., 1969) (Sharkova et al., 1970).
Potential in Synthesizing Alkaloids
The compound has also been a subject of interest in the synthesis of various alkaloids. For instance, Huang et al. (2008) explored its use in the synthesis of catharanthine, a key intermediate in the production of certain alkaloids. This research demonstrates the potential utility of this compound in the field of organic chemistry and pharmaceutical synthesis (Huang et al., 2008).
Cytotoxicity Evaluation
Reddy et al. (2014) developed a three-component, one-pot synthesis method for hexahydroazepino[3,4-b]indole derivatives, with some exhibiting moderate cytotoxicity against various cancer cell lines. This study highlights the potential of these compounds in cancer research (Reddy et al., 2014).
Mechanism of Action
Target of Action
The primary targets of 3-Methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole, also known as DM506, are the α7 and α9α10 nicotinic acetylcholine receptors (nAChRs) . These receptors are key players in the nervous system, mediating fast synaptic transmission and modulating the release of various neurotransmitters .
Mode of Action
DM506 interacts with its targets, the α7 and α9α10 nAChRs, in a non-competitive manner . It neither activates nor potentiates these receptors, but inhibits acetylcholine (ACh)-evoked currents at each rat nAChR subtype . The inhibition is achieved through different allosteric mechanisms, likely involving modulation of the extracellular-transmembrane domain junction and cytoplasmic domain .
Biochemical Pathways
The inhibition of α7 and α9α10 nAChRs by DM506 affects the cholinergic signaling pathway . This pathway plays a crucial role in many physiological processes, including memory and learning, muscle contraction, and regulation of heart rate. The downstream effects of this inhibition are yet to be fully understood and are a subject of ongoing research.
Result of Action
The inhibition of α7 and α9α10 nAChRs by DM506 leads to a decrease in ACh-evoked currents . This could potentially alter neuronal excitability and neurotransmission, affecting various physiological processes.
Safety and Hazards
Biochemical Analysis
Biochemical Properties
3-Methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with nicotinic acetylcholine receptors, particularly the α7 and α9α10 subtypes . These interactions are crucial for its pharmacological activity, as they influence neurotransmission and signal transduction pathways. The nature of these interactions involves binding to specific receptor sites, leading to either activation or inhibition of the receptor’s function.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with nicotinic acetylcholine receptors can lead to changes in intracellular calcium levels, which in turn affect various downstream signaling pathways . Additionally, it has been observed to impact gene expression related to neurotransmission and synaptic plasticity.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It forms stable interactions with specific sites on nicotinic acetylcholine receptors, leading to either activation or inhibition of these receptors . This binding can result in changes in ion flux, particularly calcium ions, which play a critical role in various cellular processes. Additionally, it can modulate the activity of enzymes involved in neurotransmitter synthesis and degradation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity can decrease over time due to degradation . Long-term exposure to the compound has been associated with sustained changes in cellular signaling and gene expression, indicating its potential for prolonged biological effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to have beneficial effects on neurotransmission and cognitive function. At higher doses, it can lead to toxic or adverse effects, including neurotoxicity and behavioral changes . Threshold effects have been observed, where a specific dosage range is required to achieve the desired pharmacological effects without causing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism and clearance from the body. The compound undergoes biotransformation through enzymatic reactions, leading to the formation of metabolites that are eventually excreted . These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It has been shown to interact with membrane transporters that facilitate its uptake into cells . Once inside the cells, it can bind to intracellular proteins, influencing its localization and accumulation. These interactions are important for its pharmacological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It has been observed to localize to specific compartments within the cell, including the cytoplasm and membrane-bound organelles . Targeting signals and post-translational modifications play a role in directing the compound to these compartments. The localization of the compound can influence its interactions with other biomolecules and its overall biological activity.
Properties
IUPAC Name |
3-methyl-2,4,5,6-tetrahydro-1H-azepino[4,5-b]indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2/c1-15-8-6-11-10-4-2-3-5-12(10)14-13(11)7-9-15/h2-5,14H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBCPONKOWIDTJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(CC1)NC3=CC=CC=C23 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70226391 | |
| Record name | Azepino(4,5-b)indole, 1,2,3,4,5,6-hexahydro-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70226391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7546-66-9 | |
| Record name | Azepino(4,5-b)indole, 1,2,3,4,5,6-hexahydro-3-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007546669 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Azepino(4,5-b)indole, 1,2,3,4,5,6-hexahydro-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70226391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does DM506 interact with its target and what are the downstream effects?
A: DM506 primarily targets nicotinic acetylcholine receptors (nAChRs), exhibiting inhibitory effects on various subtypes. [] Unlike competitive antagonists, it doesn't bind directly to the acetylcholine binding site but exerts its action through allosteric mechanisms. Specifically, it targets the α7 and α9α10 nAChR subtypes. [] For α7 nAChRs, DM506 interacts with a putative site in the cytoplasmic domain, modulating receptor activity. [] In the case of α9α10 nAChRs, it binds to intersubunit sites at the extracellular-transmembrane junction, influencing receptor function. [] This inhibition of nAChRs, particularly α7 and α9α10, is suggested to contribute to the compound's sedative and anxiolytic-like effects observed in preclinical models. []
Q2: What is known about the structure-activity relationship (SAR) of DM506?
A: While detailed SAR studies are limited in the provided research, it's evident that DM506's structure plays a crucial role in its interaction with nAChRs. [] The specific arrangement of its hexahydroazepino[4,5-b]indole scaffold, along with the 3-methyl substitution, likely dictates its binding affinity and selectivity for different nAChR subtypes. [] Further research exploring structural modifications and their impact on activity, potency, and selectivity is crucial for optimizing its therapeutic potential.
Q3: Are there any insights into the in vitro and in vivo efficacy of DM506?
A: Studies utilizing cell-based assays demonstrate DM506's ability to inhibit acetylcholine-evoked currents in cells expressing different nAChR subtypes, confirming its in vitro efficacy. [] Furthermore, in vivo studies using mouse models reveal that DM506 induces sedative and anxiolytic-like effects, supporting its potential therapeutic relevance in related conditions. [] These preclinical findings highlight the need for further investigations to explore its efficacy in specific disease models and evaluate its translational potential.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



